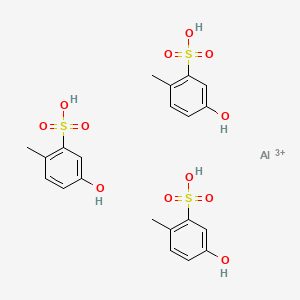
Aluminium tris(hydroxytoluenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum tris(hydroxytoluenesulfonate) is a chemical compound with the molecular formula C7H8O4S·1/3Al. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of aluminum ions coordinated with hydroxytoluenesulfonate ligands, which impart specific chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum tris(hydroxytoluenesulfonate) typically involves the reaction of aluminum salts with hydroxytoluenesulfonic acid. One common method is to dissolve aluminum chloride in water and then add hydroxytoluenesulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of aluminum tris(hydroxytoluenesulfonate) may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as filtration, drying, and packaging to prepare the compound for commercial use.
化学反应分析
Types of Reactions
Aluminum tris(hydroxytoluenesulfonate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxytoluenesulfonate ligands and the aluminum ion.
Common Reagents and Conditions
Oxidation Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions may include elevated temperatures and acidic or basic environments.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: These reactions involve the replacement of one or more ligands in the compound with other functional groups. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydroxylated compounds. Substitution reactions can result in the formation of various substituted derivatives of aluminum tris(hydroxytoluenesulfonate) .
科学研究应用
Aluminum tris(hydroxytoluenesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.
Industry: Aluminum tris(hydroxytoluenesulfonate) is used in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of aluminum tris(hydroxytoluenesulfonate) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxytoluenesulfonate ligands play a crucial role in determining the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Tris(8-hydroxyquinolinato)aluminum: Known for its luminescent properties and use in organic light-emitting diodes (OLEDs).
Aluminum tris(acetylacetonate): Commonly used as a catalyst and in the preparation of other aluminum compounds.
Aluminum tris(allyl): Used in organic synthesis and as a precursor for other organoaluminum compounds.
Uniqueness
Aluminum tris(hydroxytoluenesulfonate) is unique due to its specific combination of aluminum and hydroxytoluenesulfonate ligands, which impart distinct chemical and physical properties. Its versatility in various chemical reactions and applications in multiple fields sets it apart from other similar compounds .
属性
CAS 编号 |
84878-39-7 |
|---|---|
分子式 |
C21H24AlO12S3+3 |
分子量 |
591.6 g/mol |
IUPAC 名称 |
aluminum;5-hydroxy-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/3C7H8O4S.Al/c3*1-5-2-3-6(8)4-7(5)12(9,10)11;/h3*2-4,8H,1H3,(H,9,10,11);/q;;;+3 |
InChI 键 |
OZXQAAVPIQRUJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)O)S(=O)(=O)O.CC1=C(C=C(C=C1)O)S(=O)(=O)O.CC1=C(C=C(C=C1)O)S(=O)(=O)O.[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


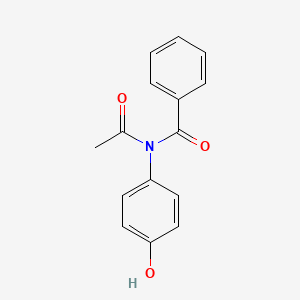
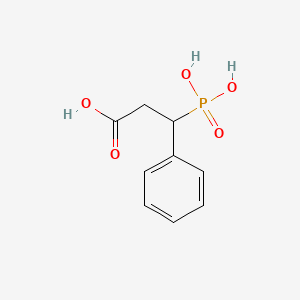
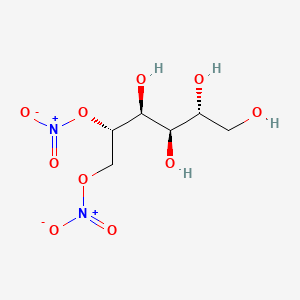
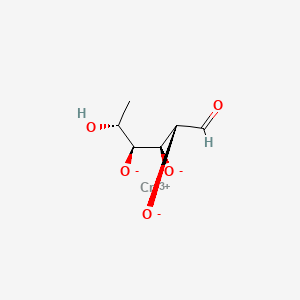
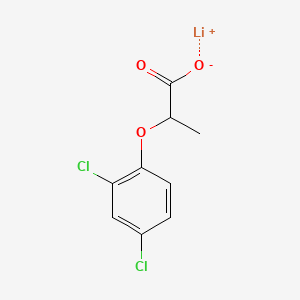
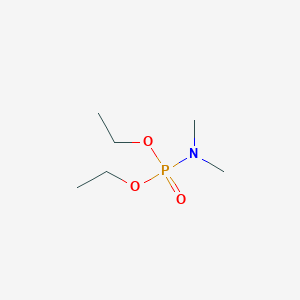
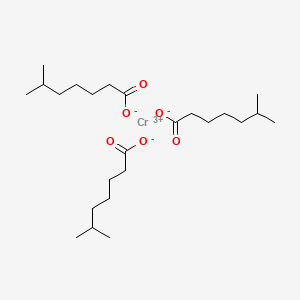
![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)
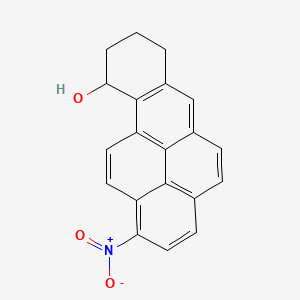

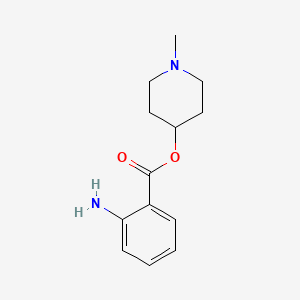
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
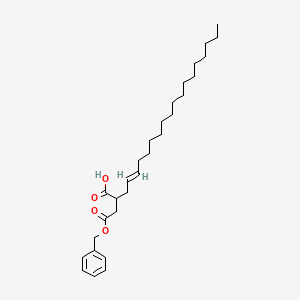
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
